molecular formula C12H14O3 B13836218 4-Ethoxy-3-phenyloxolan-2-one

4-Ethoxy-3-phenyloxolan-2-one

Cat. No.: B13836218
M. Wt: 206.24 g/mol
InChI Key: PLEAIXVQJXGIMF-UHFFFAOYSA-N
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Description

4-Ethoxy-3-phenyloxolan-2-one is an organic compound that belongs to the class of oxolanes It is characterized by a five-membered ring structure containing an oxygen atom and a phenyl group attached to the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-3-phenyloxolan-2-one can be achieved through several methods. One common approach involves the reaction of ethyl vinyl ether with phenylacetic acid in the presence of a strong acid catalyst. The reaction typically proceeds under reflux conditions, and the product is isolated through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the continuous synthesis method is often employed. This involves the continuous introduction of raw materials, such as vinyl ethyl ether and triethylamine, into a reactor. The reaction is carried out under controlled temperature and pressure conditions, and the product is continuously extracted to ensure high efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-3-phenyloxolan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to various substituted phenyl derivatives .

Scientific Research Applications

4-Ethoxy-3-phenyloxolan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethoxy-3-phenyloxolan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the modulation of signaling pathways, depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethoxy-3-phenyloxolan-2-one is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity. The presence of the ethoxy group enhances its solubility and reactivity compared to similar compounds .

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

4-ethoxy-3-phenyloxolan-2-one

InChI

InChI=1S/C12H14O3/c1-2-14-10-8-15-12(13)11(10)9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3

InChI Key

PLEAIXVQJXGIMF-UHFFFAOYSA-N

Canonical SMILES

CCOC1COC(=O)C1C2=CC=CC=C2

Origin of Product

United States

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